molecular formula C7H3BrF3N3 B1371198 8-Bromo-6-trifluoromethyl[1,2,4]triazolo[1,5-a]pyridine CAS No. 1170302-00-7

8-Bromo-6-trifluoromethyl[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1371198
CAS No.: 1170302-00-7
M. Wt: 266.02 g/mol
InChI Key: FMPBLFALLZDQGA-UHFFFAOYSA-N
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Description

8-Bromo-6-trifluoromethyl[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 8th position and a trifluoromethyl group at the 6th position on the triazolo[1,5-a]pyridine ring system. It has a molecular formula of C7H3BrF3N3 and a molecular weight of 266.02 g/mol .

Preparation Methods

The synthesis of 8-Bromo-6-trifluoromethyl[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One notable method involves a microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides. This eco-friendly method utilizes microwave irradiation to facilitate the reaction, resulting in the formation of the target compound in a short reaction time. The optimal reaction conditions involve using enaminonitriles and benzohydrazides in dry toluene at 140°C .

Chemical Reactions Analysis

8-Bromo-6-trifluoromethyl[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

8-Bromo-6-trifluoromethyl[1,2,4]triazolo[1,5-a]pyridine has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a building block in the synthesis of various biologically active compounds. In medicinal chemistry, it serves as a scaffold for the development of drugs targeting specific enzymes and receptors. Additionally, it is utilized in the study of molecular interactions and mechanisms of action of potential therapeutic agents .

Mechanism of Action

The mechanism of action of 8-Bromo-6-trifluoromethyl[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

8-Bromo-6-trifluoromethyl[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-5-1-4(7(9,10)11)2-14-6(5)12-3-13-14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPBLFALLZDQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=NN2C=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656839
Record name 8-Bromo-6-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170302-00-7
Record name 8-Bromo-6-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Bromo-6-trifluoromethyl[1,2,4]triazolo[1,5-a]pyridine
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8-Bromo-6-trifluoromethyl[1,2,4]triazolo[1,5-a]pyridine
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8-Bromo-6-trifluoromethyl[1,2,4]triazolo[1,5-a]pyridine
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8-Bromo-6-trifluoromethyl[1,2,4]triazolo[1,5-a]pyridine

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